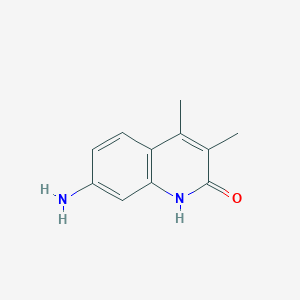
1-(Diethoxymethyl)-4-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxymethyl)-4-ethynylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a diethoxymethyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethoxymethyl)-4-ethynylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 4-ethynylbenzaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then converted to the final product by further reaction with ethynylbenzene under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxymethyl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro or halogen-substituted benzene derivatives.
Scientific Research Applications
1-(Diethoxymethyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Diethoxymethyl)-4-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the diethoxymethyl group can undergo hydrolysis to release reactive intermediates. These interactions can modulate biological pathways and affect cellular processes .
Comparison with Similar Compounds
- 1-(Diethoxymethyl)-4-methoxybenzene
- 1-(Diethoxymethyl)-2-methylbenzene
Comparison: 1-(Diethoxymethyl)-4-ethynylbenzene is unique due to the presence of both the diethoxymethyl and ethynyl groups, which confer distinct reactivity and properties compared to similar compounds. For example, 1-(Diethoxymethyl)-4-methoxybenzene lacks the ethynyl group, resulting in different chemical behavior and applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
72034-29-8 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(diethoxymethyl)-4-ethynylbenzene |
InChI |
InChI=1S/C13H16O2/c1-4-11-7-9-12(10-8-11)13(14-5-2)15-6-3/h1,7-10,13H,5-6H2,2-3H3 |
InChI Key |
XGLBDRWPMCYXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C#C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


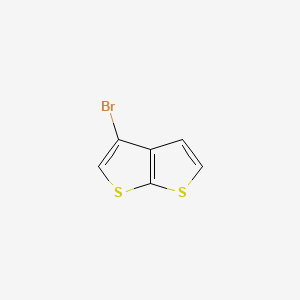
![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)

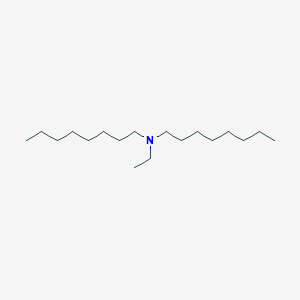
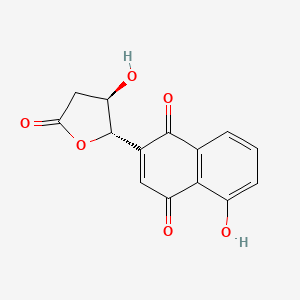
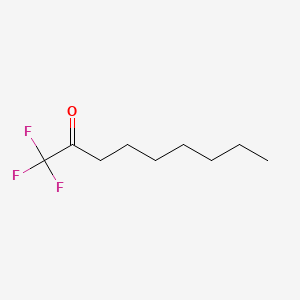

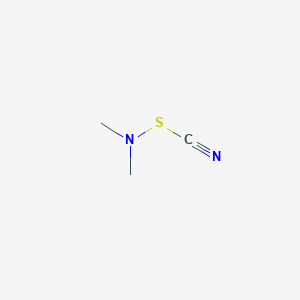
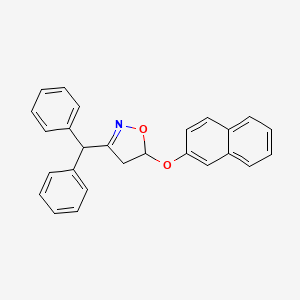

![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)
![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
methanone](/img/structure/B14145264.png)
